molecular formula C10H14N2O2 B1201277 1-Cyclohexyluracil CAS No. 712-43-6

1-Cyclohexyluracil

Cat. No. B1201277
CAS RN: 712-43-6
M. Wt: 194.23 g/mol
InChI Key: SYRKUUKGYSRJPB-UHFFFAOYSA-N
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Description

1-Cyclohexyluracil is a modified nucleic acid base . It is a uracil derivative with a cyclohexyl group covalently bounded to the position, the same to which the sugar moiety is attached in the RNA structure .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexyluracil is C10H14N2O2 . The structure includes a cyclohexyl group attached to a uracil base .


Chemical Reactions Analysis

Upon UV excitation at 267 nm, 1-Cyclohexyluracil populates the lowest-energy bright state, a 1 ππ* state, which has a lifetime of 120-270 fs, depending on the solvent . Two likely deactivation pathways can take place . The first one is the same relaxation mechanism observed for uracil, its canonical analogue, i.e., internal conversion to the ground state through an ethylenic-like conical intersection . The other route is the direct population transfer from the bright state to the triplet state via an intersystem crossing process involving the singlet-triplet crossing point .


Physical And Chemical Properties Analysis

1-Cyclohexyluracil has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 49 Ų .

Scientific Research Applications

Photophysical Deactivation Mechanisms

1-Cyclohexyluracil's photophysical relaxation mechanisms in vacuum and water environments have been explored using quantum chemical methods. The primary photophysical event involves the population of the S11(ππ*) bright state, with two potential deactivation pathways. One mimics the relaxation mechanism of uracil, involving internal conversion to the ground state, while the other involves a direct population transfer to the T23(nπ*) triplet state via an intersystem crossing process (Valverde, Araújo, & Borin, 2021).

Solvent-Dependent Photophysics

The solvent-dependent photophysics of 1-cyclohexyluracil were studied using femtosecond transient absorption spectroscopy. It was found that upon UV excitation, the (1)pipi* state population bifurcates, with a significant portion undergoing nonradiative decay to the electronic ground state and the rest branching to a singlet dark state. This phenomenon varies significantly based on the solvent used (Hare, Crespo-Hernández, & Kohler, 2006).

Hydrogen-Bonded Dimers

Research in deuterochloroform solutions demonstrated that 1-cyclohexyluracil forms hydrogen-bonded dimers with adenine derivatives. This hydrogen bonding was found to be significantly stronger when these molecules are mixed than when they interact with themselves (Hamlin, Lord, & Rich, 1965).

Formation and Characterization of Aggregates

The self-aggregation of 1-cyclohexyluracil (1CHU) in CDCl3 solutions was re-investigated, revealing two isomeric dimer structures. This research used RI-B3LYP/TZVP calculations and a conductorlike screening model for solvent effects in the ab initio calculations (Biemann, Häber, & Kleinermanns, 2009).

Base Pair Formation with Adenine Analogs

1-Cyclohexyluracil's association with 9-ethyladenine in chloroform was found to be much stronger than the self-association of either component. This study provided insights into the thermodynamics of base pair formation in solution (Binford & Holloway, 1968).

Triplet-State Population Dynamics

The excited-state dynamics of 1-cyclohexyluracil in nucleic acid monomers were examined, revealing that intersystem crossing to the triplet state occurs much faster than previously estimated. This research highlights the importance of these dynamics in understanding DNA and RNA photodamage (Brister & Crespo-Hernández, 2015).

Hydrogen Bonding with Amino Acid Side Chains

Studies on the hydrogen bonding association between nucleic acid bases, including 1-cyclohexyluracil, and amino acid side chains have provided insights into their interaction mechanisms. This research offers valuable information on the interaction of nucleic acids and proteins (Lancelot, 1977).

Future Directions

The photophysical relaxation mechanisms of 1-Cyclohexyluracil, in vacuum and water, were investigated by employing the Multi-State CASPT2 (MS-CASPT2, Multi-State Complete Active-Space Second-Order Perturbation Theory) quantum chemical method and Dunning’s cc-pVDZ basis sets . This research could pave the way for future studies on the photophysical properties of 1-Cyclohexyluracil and other similar compounds .

properties

IUPAC Name

1-cyclohexylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKUUKGYSRJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221397
Record name 1-Cyclohexyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyluracil

CAS RN

712-43-6
Record name 1-Cyclohexyluracil
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Record name 712-43-6
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Record name 1-Cyclohexyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
PM Hare, CE Crespo-Hernandez… - The Journal of Physical …, 2006 - ACS Publications
The modified nucleic acid base, 1-cyclohexyluracil, was studied by femtosecond transient absorption spectroscopy in protic and aprotic solvents of varying polarity. UV excitation at 267 …
Number of citations: 146 pubs.acs.org
D Valverde, AVS de Araújo, AC Borin - Molecules, 2021 - mdpi.com
The photophysical relaxation mechanisms of 1-cyclohexyluracil, in vacuum and water, were investigated by employing the Multi-State CASPT2 (MS-CASPT2, Multi-State Complete …
Number of citations: 4 www.mdpi.com
MM Brister, CE Crespo-Hernández - The Journal of Physical …, 2015 - ACS Publications
… Direct spectroscopic evidence is presented in this contribution for intersystem crossing dynamics in a uracil derivative, 1-cyclohexyluracil. It is shown that intersystem crossing to the …
Number of citations: 33 pubs.acs.org
GG Hammes, AC Park - Journal of the American Chemical Society, 1968 - ACS Publications
… The rate constants characteristic of the self-association of 1-cyclohexyluracil obtained from … This increase is primarily due to the reduction in the concentration of free 1-cyclohexyluracil, …
Number of citations: 80 pubs.acs.org
P Carmona, JV García-Ramos - Spectrochimica Acta Part A: Molecular …, 1984 - Elsevier
Ir spectroscopy was used to determine the enthalpy of hydrogen bond complex formation of 1-cyclohexyluracil with acetylglycine N-methylamide, in chloroform solution. Enthalpy of …
Number of citations: 3 www.sciencedirect.com
L Biemann, T Häber, K Kleinermanns - The Journal of chemical …, 2009 - pubs.aip.org
We reinvestigated the self-aggregation of 1-cyclohexyluracil (1CHU) in CDCl 3 solutions. Wavelength dependent absolute extinction coefficients of the monomer and of dimers are …
Number of citations: 14 pubs.aip.org
DH Raubenheimer, HG* & De Kock - South African Journal of …, 1972 - journals.co.za
… ,'lssocta/jon u'ith \-Cyclohexvlurucil, As was previously shown, 1-cyclohexyluracil forms an association dimer in carbon tetrachloride solution.10 A method was therefore developed by …
Number of citations: 0 journals.co.za
GM Nagel, S Hanlon - Biochemistry, 1972 - ACS Publications
Glenn M. NagelJ and Sue Hanlon* abstract: The self-association processes of 9-ethyladenine (A) and 1-cyclohexyluracil (U) by hydrogen bonding in CHC13 have been followed …
Number of citations: 21 pubs.acs.org
Y Kyogoku, RC Lord, A Rich - Proceedings of the National …, 1967 - National Acad Sciences
… -ethyl-2,6-diaminopurine and 1-cyclohexyluracil. It is of some … -ethyladenine and 1-cyclohexyluracil associate preferentially … of 9-ethyladenine with 1-cyclohexyluracil, several arguments …
Number of citations: 330 www.pnas.org
GM Nagel, S Hanlon - Biochemistry, 1972 - ACS Publications
… The interactions of 9-ethyladenine (A) and 1cyclohexyluracil (U) by hydrogen bonding in CHC1S at 25 have been followed bythe same techniques, near-infrared spectroscopy and …
Number of citations: 25 pubs.acs.org

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